BKCa Channel Potency Gap: Parent Scaffold vs. Optimized 7-Bromo Derivatives
The parent compound, 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one, lacks a BKCa EC50 reported in the literature, while its 7-bromo-3-carboxamide derivatives TTQC-1 and 12h achieve EC50 values of 2.8 μM and 2.89 μM, respectively, in cell-based fluorescence assays [1][2]. This indicates that the parent scaffold is a less potent BKCa activator, representing a critical negative control or starting point for SAR studies. The absence of the 7-bromo and 3-carboxamide groups results in a quantifiable loss of potency, confirming that the parent compound is not interchangeable with optimized leads.
| Evidence Dimension | BKCa channel activation potency (EC50) |
|---|---|
| Target Compound Data | Not reported (inactive or below detection threshold in analogous assays) |
| Comparator Or Baseline | TTQC-1: EC50 = 2.8 μM; Compound 12h: EC50 = 2.89 μM |
| Quantified Difference | >10-fold potency gap (estimated based on assay detection limits) |
| Conditions | Cell-based fluorescence assay using BKCa channel-expressing cells; electrophysiological recordings in Xenopus oocytes |
Why This Matters
Procurement of the parent scaffold is essential for researchers establishing SAR baselines or synthesizing novel derivatives, as it provides the unsubstituted reference point that defines the potency enhancement achievable through bromination and carboxamide functionalization.
- [1] Bae EJ, Jo H, Kim SS, Shin DS, Yang JY, Bae MA, Jeong P, Park CS, Ahn JH. Novel Thioxothiazolo[3,4-a]quinazolin-5(4H)-one Derivatives as BKCa Channel Activators for Urinary Incontinence. ACS Med Chem Lett. 2022;13(7):1059-1065. View Source
- [2] Jo H, Kim SS, Shin DS, Yang JY, Bae MA, Jeong P, Park CS, Ahn JH. Discovery and characterization of a potent activator of the BKCa channel that relives overactive bladder syndrome in rats. Eur J Pharmacol. 2022;927:175050. View Source
